6',6'-dimethyl-2'-(methylthio)-2-phenyl-2,3,5',6'-tetrahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-ol
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Overview
Description
6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol is a complex organic compound that belongs to the class of spirochromenes and pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol typically involves multi-step reactions. One common method includes the condensation of 2-amino-4,6-dichloropyrimidine with 2-hydroxyacetophenone under basic conditions, followed by cyclization and methylation steps . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trisubstituted pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Spirochromenes: Compounds with a spirochromene structure also show diverse biological activities and are used in similar research applications.
Uniqueness
6’,6’-dimethyl-2’-(methylthio)-2-phenyl-2,3,5’,6’-tetrahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-ol is unique due to its specific combination of spirochromene and pyrimidine moieties, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
6,6-dimethyl-2-methylsulfanyl-2'-phenylspiro[1,5-dihydropyrimidine-4,4'-2,3-dihydrochromene]-7'-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-20(2)13-21(23-19(22-20)26-3)12-18(14-7-5-4-6-8-14)25-17-11-15(24)9-10-16(17)21/h4-11,18,24H,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQVAWAYEBGDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(OC3=C2C=CC(=C3)O)C4=CC=CC=C4)N=C(N1)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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